tert-Butyl (3-(1-amino-2-hydroxyethyl)cyclobutyl)carbamate
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Overview
Description
tert-Butyl (3-(1-amino-2-hydroxyethyl)cyclobutyl)carbamate: is a compound of interest in various fields of chemistry and biology It is characterized by its unique structure, which includes a tert-butyl carbamate group attached to a cyclobutyl ring with an amino and hydroxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(1-amino-2-hydroxyethyl)cyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. One common method includes the use of tert-butyl carbamate and a cyclobutyl halide in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran at low temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the amino group, converting it into an amine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products are primarily amines.
- Substitution reactions yield various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl (3-(1-amino-2-hydroxyethyl)cyclobutyl)carbamate is used as a versatile building block for constructing more complex molecules.
Biology and Medicine: Its ability to interact with biological targets makes it a candidate for drug development, especially in the treatment of diseases involving enzyme dysregulation .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including polymer synthesis and the manufacture of fine chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl (3-(1-amino-2-hydroxyethyl)cyclobutyl)carbamate involves its interaction with specific molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .
Comparison with Similar Compounds
- tert-Butyl (trans-3-hydroxycyclobutyl)carbamate
- tert-Butyl (cis-3-hydroxycyclobutyl)carbamate
- tert-Butyl (trans-3-(methylamino)cyclobutyl)carbamate
- tert-Butyl (trans-3-aminocyclobutyl)carbamate
Uniqueness: tert-Butyl (3-(1-amino-2-hydroxyethyl)cyclobutyl)carbamate stands out due to the presence of both amino and hydroxyethyl groups on the cyclobutyl ring. This dual functionality allows for more diverse chemical reactions and interactions with biological targets compared to its similar counterparts, which may only have one functional group .
Properties
Molecular Formula |
C11H22N2O3 |
---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-[3-(1-amino-2-hydroxyethyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-8-4-7(5-8)9(12)6-14/h7-9,14H,4-6,12H2,1-3H3,(H,13,15) |
InChI Key |
COXGNRQYPZVBFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)C(CO)N |
Origin of Product |
United States |
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